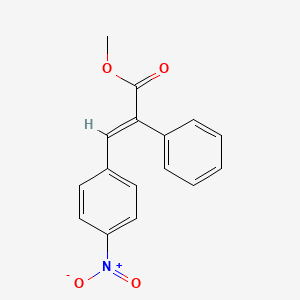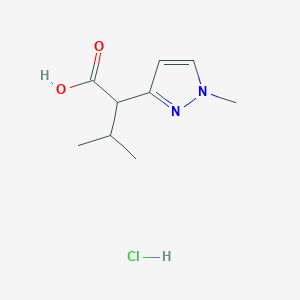
2-(异丁基氨基)-2,3-二氢-1H-茚烯-2-甲酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include studying its reactivity with various reagents and under different conditions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties .科学研究应用
合成和化学性质
2-(异丁基氨基)-2,3-二氢-1H-茚满-2-甲酸盐酸盐已在各种化学合成和研究中得到探索,展示了其作为有机化学中构建模块的潜力。例如,它已被用于通过直接酰胺环化合成环状缩氨酸肽,突出了其在肽构建中的效用和创造结构复杂的分子 (Obrecht & Heimgartner, 1987) 的潜力。这个过程展示了该化合物在形成肽键时的反应性和多功能性,而肽键在治疗剂和生物分子的开发中至关重要。
在生物技术应用中的作用
研究表明,2-(异丁基氨基)-2,3-二氢-1H-茚满-2-甲酸盐酸盐的衍生物在生物技术应用中可能具有重要意义。具体来说,关于相关化合物(如来自可再生碳源的 2-羟基异丁酸)的生物合成研究表明了合成生物基化学品的潜在途径。此类工艺可导致有价值的化学前体的更可持续和更环保的生产方法 (Rohwerder & Müller, 2010)。
在药物发现中的应用
该化合物也已在药物发现的背景下得到研究,特别是在雷宁抑制剂的设计中。研究突出了其在构建血管紧张素原过渡态类似物中的用途,展示了对人血浆雷宁的有效抑制 (Thaisrivongs et al., 1987)。这项工作说明了 2-(异丁基氨基)-2,3-二氢-1H-茚满-2-甲酸盐酸盐衍生物在开发治疗高血压和心血管疾病的新疗法方面的潜力。
对聚合物和材料科学的贡献
源自 2-(二甲基氨基) 乙基甲基丙烯酸酯(与所讨论的化合物相关)的聚合物的な水解稳定性已被彻底研究,表明这些材料具有显着的稳定性,并有可能在生物技术和材料科学中得到应用 (Van Der Wetering et al., 1998)。此类研究对于开发具有特定性能的新材料至关重要,包括生物相容性和受控降解速率,这在医疗器械和药物输送系统中很有价值。
作用机制
Target of Action
It’s known that many similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions . These interactions can lead to changes in the function of the target, which can have downstream effects on various biological processes .
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, including those involved in the synthesis and degradation of various biomolecules .
Pharmacokinetics
Similar compounds are known to be absorbed into the body, distributed to various tissues, metabolized by enzymes, and excreted through the kidneys . These properties can have a significant impact on the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s likely that the compound’s interactions with its targets lead to changes in cellular function, which can have downstream effects on tissue and organ function .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, the presence of competing molecules, and the physiological state of the cells .
安全和危害
未来方向
属性
IUPAC Name |
2-(2-methylpropylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-10(2)9-15-14(13(16)17)7-11-5-3-4-6-12(11)8-14;/h3-6,10,15H,7-9H2,1-2H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMJHCONQOITPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1(CC2=CC=CC=C2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol](/img/structure/B2743359.png)
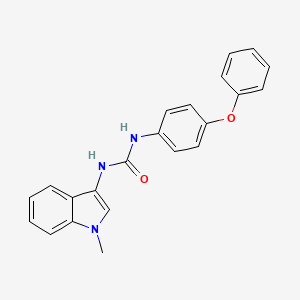
![9-(Pyridin-3-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2743365.png)
![N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2743367.png)
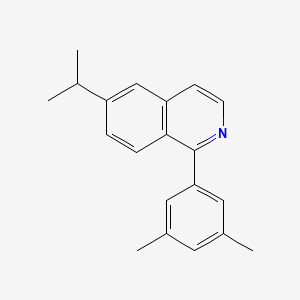

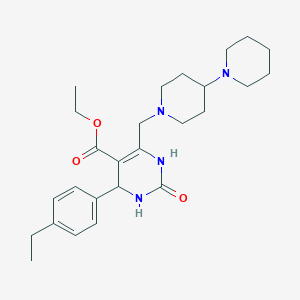
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743373.png)

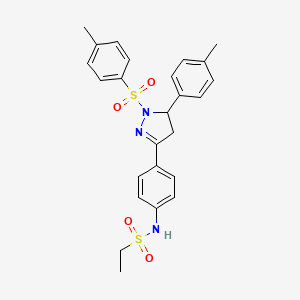
![6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide](/img/structure/B2743378.png)
